3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol

Synthetic methodology Process chemistry Phenoxypropanolamine synthesis

Researchers studying β-adrenoceptor subtype selectivity face unreliable within-class interchange of phenoxypropanolamine derivatives-ortho-substituted vinyl-pyrazole analogs are scarce. This compound directly addresses that gap. • Ortho-vinylpyrazole architecture: Structurally orthogonal comparator to 4-azolyl-linked analogs achieving β1-selectivity >100:1. • tert-Butylamino side chain: Distinct agonist/antagonist profile vs. isopropylamino classical β-blockers. • Optimized synthesis: Epichlorohydrin route (65% yield, 85% selectivity); crown ether PTC method (88% yield, 94% conversion). Supplied as a research-grade pharmacological probe for tissue bath assays and SAR library construction. Hazardous chemical-licensed procurement required.

Molecular Formula C18H25N3O2
Molecular Weight 315.4 g/mol
CAS No. 85127-92-0
Cat. No. B12732469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol
CAS85127-92-0
Molecular FormulaC18H25N3O2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(COC1=CC=CC=C1C(=C)N2C=CC=N2)O
InChIInChI=1S/C18H25N3O2/c1-14(21-11-7-10-20-21)16-8-5-6-9-17(16)23-13-15(22)12-19-18(2,3)4/h5-11,15,19,22H,1,12-13H2,2-4H3
InChIKeyJXPMOHORRCTRTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity and Research-Grade Sourcing Profile


3-(tert-Butylamino)-1-(6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol (CAS 85127-92-0) is a synthetic phenoxypropanolamine derivative characterized by a tert-butylamino group and a 6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy moiety, with molecular formula C₁₈H₂₅N₃O₂ and molecular weight 315.4 g/mol [1]. It belongs to the aryloxypropanolamine class, which includes clinically established beta-adrenoceptor antagonists, and is currently supplied as a research-grade compound intended exclusively for non-human, non-therapeutic laboratory use . The compound is listed as a hazardous chemical under applicable regulatory frameworks, requiring appropriate licenses for procurement and handling [1].

Why Generic Phenoxypropanolamine Substitution Fails


Within-class interchange of phenoxypropanolamine derivatives is unreliable because the position and electronic character of the heterocyclic substituent on the phenoxy ring fundamentally alter beta-adrenoceptor subtype selectivity and potency [1]. The 6-(1-(1H-pyrazol-1-yl)vinyl) ortho-substitution on the phenoxy ring of CAS 85127-92-0 creates a conjugated vinyl-pyrazole system that is structurally and electronically distinct from the 4-azolyl-linked analogs (e.g., the Machin et al. series, which achieved beta-1 selectivity ratios exceeding 100:1 through 4-position substitution) [1]. Furthermore, the tert-butylamino group confers different pharmacokinetic and receptor-binding properties compared to the isopropylamino side chain found in many classical beta-blockers, as established by the Kaiser et al. series showing that tert-butylamino phenoxypropanols can exhibit both agonist and antagonist profiles depending on ring substitution [2].

Quantitative Differentiation Evidence


Synthetic Route Comparison: Yield and Selectivity Balance

For the synthesis of CAS 85127-92-0, the traditional epichlorohydrin route achieves 65% yield with 85% selectivity at 50°C over 24 hours, providing the highest yield among non-phase-transfer methods and the best balance of yield versus selectivity across all conventional approaches . The nucleophilic substitution pathway achieves superior selectivity (90%) but at a substantially lower yield of 58%, while direct alkoxylation improves yield to 72% but sacrifices selectivity to 78% . Phase-transfer catalysis with crown ether 18-C-6 at 8 mol% loading achieves the highest overall yield of 88% and 94% conversion in only 3 hours, representing the most efficient synthetic route for this specific compound .

Synthetic methodology Process chemistry Phenoxypropanolamine synthesis

Structural Differentiation from Closest Analog

The closest commercially available structural analog is 3-(tert-Butylamino)-1-(4-chloro-6-(1-(1H-pyrazol-1-yl)vinyl)phenoxy)-2-propanol oxalate (CAS 85128-06-9), which differs by a single 4-chloro substituent on the phenoxy ring . This chloro substitution increases molecular weight from 315.4 to 439.9 g/mol (oxalate salt) and introduces an electron-withdrawing para-chloro group that modifies both the electronic environment of the vinylpyrazole conjugation and the hydrogen-bonding capacity of the propanolamine pharmacophore . The oxalate salt form also alters solubility, crystallinity, and handling characteristics compared to the free base of CAS 85127-92-0 .

Structural analog comparison Medicinal chemistry Phenoxypropanolamine SAR

Ortho-Vinylpyrazole vs. 4-Azolyl-Linked Beta-1 Blockers

The ortho (6-position) vinylpyrazole substitution of CAS 85127-92-0 represents a fundamentally different structural topology from the para (4-position) azolyl-linked phenoxypropanolamines characterized by Machin et al. (1984), which achieved beta-1:beta-2 selectivity ratios exceeding 100:1 [1]. In the Machin series, the 4-substituted compounds with a chloropyrazol-1-ylmethoxy linker (compound 11) and triazolylethoxy linker (compound 22) demonstrated potent beta-1 blockade; however, the ortho-vinylpyrazole system of CAS 85127-92-0 positions the heterocycle in a distinct spatial orientation relative to the ethanolamine pharmacophore, which class-level SAR indicates should produce different beta-adrenoceptor subtype selectivity fingerprints [1][2].

Beta-adrenoceptor selectivity Structure-activity relationship Phenoxypropanolamine pharmacology

Tert-Butylamino vs. Isopropylamino Side Chain Profile

The Kaiser et al. (1977) structure-activity study of 1-(substituted phenoxy)-3-(tert-butylamino)-2-propanols demonstrated that the tert-butylamino side chain can support either agonist or antagonist activity depending on the nature of the phenoxy ring substitution, a duality not observed with the isopropylamino series [1]. Specifically, compounds 6f (3,4-dihydroxy) and 6j (4-hydroxy-3-methylsulfonamido) were potent beta-adrenoreceptor agonists in guinea pig tracheal and atrial assays, while compound 6k (4-methylsulfonylmethyl) produced beta-adrenergic blocking effects as demonstrated by attenuation of isoproterenol-induced increases in contraction rate in isolated rabbit heart [1]. This contrasts with the classical isopropylamino phenoxypropanolamines (e.g., propranolol), which function exclusively as antagonists [1].

Beta-adrenoceptor agonism Beta-adrenoceptor antagonism Phenoxypropanolamine SAR

Optimal Research Application Scenarios


Beta-Adrenoceptor Subtype Selectivity Probing

CAS 85127-92-0 is most appropriately deployed as a pharmacological probe to determine how ortho-positioned, conjugated vinyl-heterocycle substituents on the phenoxy ring of propanolamines influence beta-1 vs. beta-2 adrenoceptor selectivity, building on the well-characterized para-substituted series of Machin et al. [1]. The ortho-vinylpyrazole architecture provides a structurally orthogonal comparator to the 4-azolyl-linked compounds that achieved selectivity ratios exceeding 100:1, enabling direct assessment of whether the ortho position can confer comparable or distinct selectivity profiles [1].

SAR Expansion in Phenoxypropanolamine Chemistry

This compound serves as a key intermediate for SAR libraries exploring the effect of vinylpyrazole conjugation length and geometry on receptor binding, as the vinyl linker creates an extended, rigid, all-carbon bridge between the phenoxy ring and the pyrazole heterocycle that is chemically and conformationally distinct from the flexible alkoxy linkers (O-CH₂, O-CH₂-CH₂) used in the 4-substituted Machin and Kierstead series [1][2].

Agonist-Antagonist Functional Profiling

Based on the Kaiser et al. (1977) demonstration that tert-butylamino phenoxypropanolamines can exhibit either beta-adrenoceptor agonism or antagonism depending on ring substitution, CAS 85127-92-0 is a candidate for functional profiling in tissue bath assays (e.g., guinea pig atria for beta-1 and trachea for beta-2) to determine whether the ortho-pyrazolyl-vinyl substitution pattern favors agonism, antagonism, or a mixed profile [1].

Synthetic Methodology Reference Standard

As documented in the synthetic comparison data, the epichlorohydrin route achieving 65% yield and 85% selectivity, and the crown ether phase-transfer method achieving 88% yield and 94% conversion, establish this compound as a reference substrate for optimizing and benchmarking synthetic routes to ortho-vinylheterocycle-substituted phenoxypropanolamines [1].

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